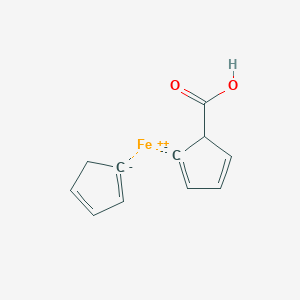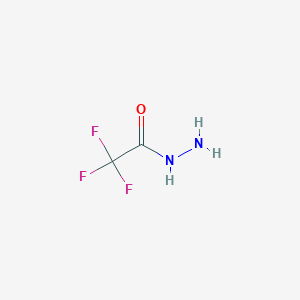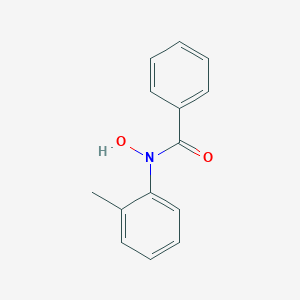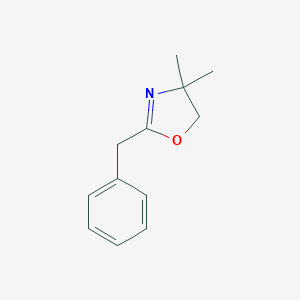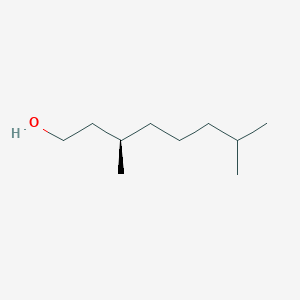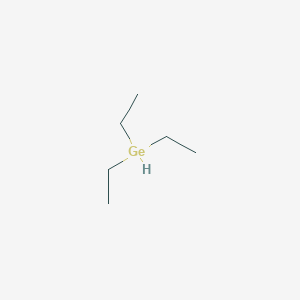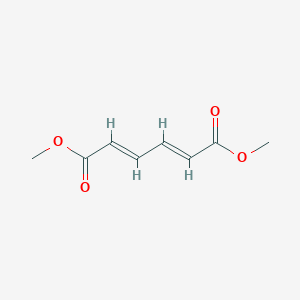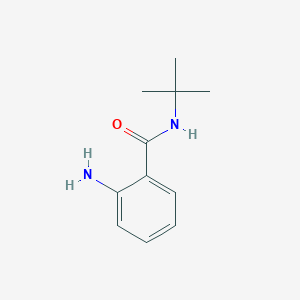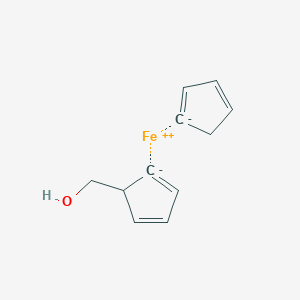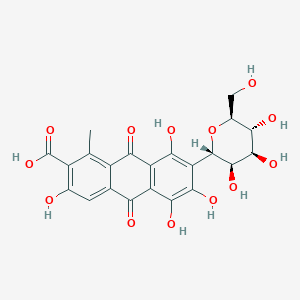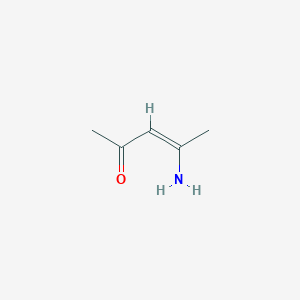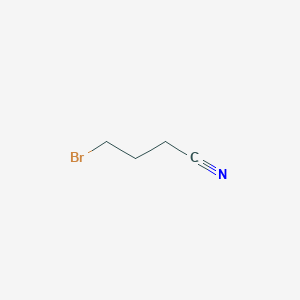![molecular formula C16H18FN5S B074562 9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine CAS No. 1581-22-2](/img/structure/B74562.png)
9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a purine derivative, and its chemical structure makes it a promising candidate for drug development and research.
Mechanism Of Action
The mechanism of action of 9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and signaling pathways, which may be involved in the development of various diseases.
Biochemical And Physiological Effects
The biochemical and physiological effects of 9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine have been studied in various in vitro and in vivo models. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to modulate the immune system and regulate cell growth and differentiation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine in lab experiments is its specificity. Due to its unique chemical structure, it can selectively target certain enzymes and signaling pathways, which makes it a valuable tool for studying biological processes. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine. One of the most promising areas of research is the development of new and effective therapeutics based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer research and immunology. Finally, the development of new and more efficient methods for synthesizing this compound may also be an area of future research.
Synthesis Methods
The synthesis of 9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine is a complex process that involves multiple steps. The primary method used for its synthesis is the reaction between 9H-purin-6-amine and 3-fluorobenzyl chloromethyl sulfide in the presence of a base. The resulting intermediate is then reacted with butyl iodide to yield the final product.
Scientific Research Applications
The potential applications of 9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine in scientific research are vast. This compound can be used as a tool for studying various biological processes, including enzyme activity, protein-protein interactions, and signal transduction pathways. It can also be used as a starting point for drug discovery, as its unique chemical structure may lead to the development of new and effective therapeutics.
properties
CAS RN |
1581-22-2 |
|---|---|
Product Name |
9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine |
Molecular Formula |
C16H18FN5S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
9-butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C16H18FN5S/c1-2-3-7-22-10-19-13-14(22)20-16(18)21-15(13)23-9-11-5-4-6-12(17)8-11/h4-6,8,10H,2-3,7,9H2,1H3,(H2,18,20,21) |
InChI Key |
MVLJYUYNEUBQSR-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC(=CC=C3)F)N |
Canonical SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC(=CC=C3)F)N |
Other CAS RN |
1581-22-2 |
synonyms |
9-butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




